molecular formula C13H9ClO3 B1669588 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid CAS No. 1038713-54-0

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid

Cat. No. B1669588
M. Wt: 248.66 g/mol
InChI Key: RJMZIUFNDNYWDU-UHFFFAOYSA-N
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Description

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid is a non-polymer compound with the molecular formula C13H9ClO3 and a molecular weight of 248.662 . It is also known by the synonyms 5-Phenyl,3-chlorosalicylic acid and 3-chloro-2-hydroxy-5-phenyl-benzoic acid .


Synthesis Analysis

The synthesis of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid or related compounds involves various methods. For instance, one method involves the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt . Another method involves the preparation of 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid (BPCA), a synthetic intermediate for the preparation of Eltrombopag .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid can be represented by the Isomeric SMILES: c1ccc(cc1)c2cc(c(c(c2)Cl)O)C(=O)O . The compound has 26 atoms, 0 chiral atoms, 27 bonds, and 13 aromatic bonds .


Physical And Chemical Properties Analysis

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid has a molecular weight of 248.662 . In terms of its physical properties, it has been found that copolyesters based on m-substituted bifunctional comonomers—4′-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C) .

Scientific Research Applications

Materials Science and Chemistry

One area of research focuses on the development and characterization of new materials. For example, Tetra-carboxylic acid-based metal-organic frameworks (MOFs) have been explored for their electrocatalytic properties, particularly for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) applications. These MOFs, constructed through hydrothermal synthesis, demonstrate the potential for efficient energy conversion and storage technologies (Qiu et al., 2020).

Another study in materials science involved the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized for their non-linear optical properties. This research highlights the potential use of such compounds in optical limiting applications, which is crucial for developing protective devices against intense light sources (Chandrakantha et al., 2013).

Health-Related Applications

Chlorogenic acids, structurally related to 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid, have been extensively studied for their health benefits. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making them promising candidates for nutraceutical and food additive applications (Santana-Gálvez et al., 2017). Another review highlighted the comprehensive benefits and mechanisms of chlorogenic acids, emphasizing their neuroprotective, cardioprotective, and anticarcinogenic properties (Lu et al., 2020).

Environmental and Industrial Applications

In the context of environmental and industrial applications, research has been conducted on corrosion inhibition properties of certain compounds for mild steel in acidic mediums. This study suggests potential applications of similar compounds in protecting industrial materials against corrosive environments (Bentiss et al., 2009).

properties

IUPAC Name

3-chloro-2-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMZIUFNDNYWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-5-phenylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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